EP1013

Description

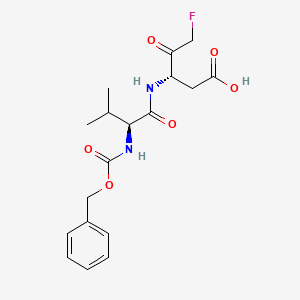

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWGROBJJXCJJ-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EP1013: A Deep Dive into its Mechanism of Action as a Broad-Spectrum Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP1013, also known as Z-VD-FMK and F573, is a potent, irreversible, and broad-spectrum dipeptide caspase inhibitor. It has demonstrated significant therapeutic potential in preclinical studies, primarily in the contexts of improving the outcomes of islet transplantation for type 1 diabetes and in the treatment of viral hepatitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental evidence supporting its therapeutic effects.

Core Mechanism: Irreversible Caspase Inhibition

The fundamental mechanism of action of this compound lies in its ability to selectively and irreversibly inhibit a range of caspases, which are key proteases involved in the execution of apoptosis (programmed cell death) and inflammation. By binding to the catalytic site of these enzymes, this compound effectively blocks the downstream signaling cascades that lead to cellular demise.

Quantitative Inhibition Data

This compound exhibits potent inhibitory activity against several key initiator and effector caspases. The following table summarizes the available quantitative data on its inhibitory concentrations.

| Caspase Target | IC50 Value (nM) | Reference |

| Caspase-1 | 5 - 20 | [1][2][3] |

| Caspase-3 | 5 - 20 | [1][2][3] |

| Caspase-6 | 5 - 20 | [1][2][3] |

| Caspase-7 | 5 - 20 | [1][2][3] |

| Caspase-8 | 5 - 20 | [1][2][3] |

| Caspase-9 | 5 - 20 | [1][2][3] |

This compound is reported to be more potent than the widely used pan-caspase inhibitor, Z-VAD-FMK.[4]

Application in Islet Transplantation

A major area of investigation for this compound is its use in preventing early graft failure in islet transplantation, a promising treatment for type 1 diabetes. A significant portion of transplanted islets are lost to apoptosis in the immediate post-transplant period due to factors like hypoxia, inflammation, and loss of cell-matrix interactions.[4][5][6]

Signaling Pathway: Inhibition of Apoptosis in Islet Cells

This compound protects islet cells by inhibiting both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.

Experimental Protocols: Islet Transplantation in Mice

A key study demonstrating the efficacy of this compound utilized a syngeneic rodent islet transplant model.

-

Animal Model: C57BL/6 mice were rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Diabetes was confirmed by blood glucose levels >300 mg/dL on two consecutive days.

-

Islet Isolation and Culture: Pancreatic islets were isolated by collagenase digestion. For in vitro studies, islets were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and with or without this compound (100 µmol/L) for 72-96 hours.

-

Transplantation: A marginal mass of 150-300 islet equivalents (IE) was transplanted under the kidney capsule of diabetic recipient mice.

-

This compound Administration (In Vivo): this compound was administered via intraperitoneal injection daily for 5 days post-transplantation at doses of 1, 3, or 10 mg/kg.[4][5]

-

Outcome Measures: Graft function was assessed by monitoring non-fasting blood glucose levels. A successful graft was defined as the return to normoglycemia (<200 mg/dL).

Quantitative In Vivo Efficacy Data

| Treatment Group | Dose (mg/kg) | Diabetes Reversal Rate (%) | Reference |

| Vehicle Control | - | 0 | [4] |

| zVAD-FMK | 10 | 63 | [4] |

| This compound | 1 | Not significantly different from zVAD | [4][7] |

| This compound | 3 | Significantly higher than zVAD | [4][7] |

| This compound | 10 | Significantly higher than zVAD | [4][7] |

Application in Viral Hepatitis

This compound (referred to as F573 in this context) has also been investigated as a therapeutic agent for late-stage viral hepatitis. The pathology of viral hepatitis involves significant liver inflammation and hepatocyte apoptosis, often mediated by cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Signaling Pathway: Inhibition of TNF-α-Mediated Apoptosis in Hepatocytes

In the context of viral hepatitis, TNF-α released by immune cells can trigger apoptosis in infected hepatocytes. This compound can intervene in this pathway by inhibiting the downstream executioner caspases.

Experimental Protocols: Mouse Model of Acute Liver Injury

Preclinical studies have evaluated this compound in a mouse model of acute liver injury, which mimics aspects of severe viral hepatitis.

-

Animal Model: 60 mice with acute liver injury were used.

-

This compound Administration: F573 (this compound) was delivered intravenously.

-

Outcome Measures: Therapeutic effects were assessed by measuring levels of TNF-α, quantifying cell apoptosis, and monitoring mortality rates.

Key Findings in Hepatitis Model

-

Intravenous administration of this compound demonstrated a therapeutic effect in mice with acute liver injury.

-

Treatment with this compound led to a reduction in TNF-α levels and a decrease in hepatocyte apoptosis.

-

This compound reduced the mortality rate in mice with acute liver injury.

Conclusion

This compound is a potent, broad-spectrum caspase inhibitor with a well-defined mechanism of action centered on the irreversible blockade of key apoptotic and inflammatory caspases. Preclinical evidence strongly supports its therapeutic potential in preventing islet graft failure in diabetes and in mitigating liver damage in hepatitis. The detailed experimental data and understanding of its impact on cellular signaling pathways provide a solid foundation for its continued development as a novel therapeutic agent. Further research and clinical trials are warranted to fully elucidate its efficacy and safety in human patients.

References

- 1. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. No Time to Die—How Islets Meet Their Demise in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pan-Caspase Inhibitor Emricasan

Disclaimer: Initial searches for the compound "EP1013" as a caspase selective inhibitor did not yield any publicly available scientific or clinical data. Therefore, this technical guide has been generated using the well-characterized, orally active, pan-caspase inhibitor Emricasan (IDN-6556/PF-03491390) as a representative example to fulfill the structural and content requirements of the user request. All data and protocols herein pertain to Emricasan.

Executive Summary

Apoptosis, or programmed cell death, is a critical physiological process, and its dysregulation is implicated in numerous diseases. The caspase family of cysteine proteases are central executioners of apoptosis.[1][2] Emricasan is a potent, irreversible pan-caspase inhibitor designed to reduce apoptosis and inflammation.[3][4][5] Originally developed for the treatment of liver diseases, it has been investigated in multiple clinical trials for conditions such as non-alcoholic steatohepatitis (NASH) and cirrhosis.[3][6][7][8] This document provides a comprehensive technical overview of Emricasan, including its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.

Mechanism of Action and Signaling Pathway

Caspases exist as inactive zymogens (procaspases) that, upon activation, initiate a proteolytic cascade leading to cell death.[1] This cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2]

Emricasan is an irreversible inhibitor that covalently binds to the active site of multiple caspases, thereby blocking their proteolytic activity and interrupting the apoptotic signaling cascade.[4][5][9]

Quantitative Data: Inhibitory Profile

Emricasan has been characterized as a pan-caspase inhibitor, demonstrating potent, nanomolar-range inhibition against multiple caspase enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Caspase Target | IC50 (nM) | Reference |

| Caspase-1 | 0.4 | [10] |

| Caspase-2 | 20 | [10] |

| Caspase-3 | 2 | [10] |

| Caspase-6 | 4 | [10] |

| Caspase-7 | 6 | [10] |

| Caspase-8 | 6 | [10] |

| Caspase-9 | 0.3 | [10] |

Table 1: In vitro inhibitory concentrations (IC50) of Emricasan against a panel of human caspase enzymes.

Experimental Protocols

The characterization of a caspase inhibitor like Emricasan involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Caspase Activity Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the activity of a purified caspase enzyme against a synthetic substrate.

Objective: To determine the IC50 value of Emricasan for a specific caspase.

Materials:

-

Recombinant human caspase enzyme (e.g., Caspase-3)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)[11][12]

-

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Emricasan (serial dilutions)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm for AMC)[13][14]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Emricasan in DMSO, followed by a final dilution in Assay Buffer. Prepare working solutions of the caspase enzyme and fluorogenic substrate in ice-cold Assay Buffer.

-

Assay Setup: To each well of the 96-well plate, add 50 µL of Assay Buffer containing the caspase enzyme.

-

Inhibitor Addition: Add 25 µL of the diluted Emricasan or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the reaction.[13]

-

Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for 1-2 hours at 37°C.[11][14]

-

Data Analysis: Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence curve. Plot the percentage of inhibition against the logarithm of Emricasan concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of effector caspases within cells that have been induced to undergo apoptosis, and the ability of an inhibitor to prevent this activation.

Objective: To evaluate the efficacy of Emricasan in preventing apoptosis in a cellular context.

Materials:

-

Adherent or suspension cells (e.g., Jurkat, HeLa)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)

-

Emricasan

-

Cell-based caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7, CellEvent™ Caspase-3/7 Green Detection Reagent)[15]

-

96-well white or clear-bottom plate

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (if applicable) overnight.[14]

-

Compound Treatment: Pre-treat cells with various concentrations of Emricasan or vehicle control for 1-2 hours.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for negative controls) and incubate for the required time (e.g., 3-6 hours).

-

Lysis and Detection:

-

For lytic assays (e.g., Caspase-Glo®): Add the reagent directly to the wells, which lyses the cells and contains the caspase substrate.[14] Incubate as per the manufacturer's instructions (typically 30-60 minutes).

-

For live-cell assays: Add the detection reagent to the live cells and incubate for 30-60 minutes.[15]

-

-

Measurement: Read the luminescence or fluorescence signal using a plate reader.[14][15]

-

Data Analysis: Normalize the signal to the vehicle-treated, apoptosis-induced control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

In Vivo Efficacy and Clinical Relevance

Emricasan has been evaluated in numerous preclinical and clinical settings, primarily for liver diseases where apoptosis is a key pathological driver.[3] In animal models of liver injury, Emricasan treatment led to reduced portal pressure, decreased liver inflammation, and amelioration of fibrosis.[9]

Clinical trials have investigated Emricasan in patients with liver fibrosis and cirrhosis due to NASH or hepatitis C infection.[7][8][16] While some early-phase studies showed promising reductions in biomarkers of apoptosis and liver injury (e.g., serum aminotransferases, cleaved cytokeratin-18), later-stage trials in patients with NASH-related cirrhosis did not meet primary endpoints related to histologic improvement or reduction in hepatic venous pressure gradient (HVPG).[7][17][18] These results highlight the complexity of targeting apoptosis in chronic, multifactorial diseases. Despite not achieving primary endpoints in some late-stage trials, the compound was generally found to be safe and well-tolerated.[17][18]

Conclusion

Emricasan is a potent, orally bioavailable, pan-caspase inhibitor that effectively blocks the enzymatic machinery of apoptosis. Its mechanism of action and inhibitory profile have been well-characterized through a suite of standard biochemical and cell-based assays. While demonstrating clear target engagement and biomarker modulation in both preclinical models and human subjects, its clinical efficacy in complex liver diseases has shown mixed results. The study of Emricasan has nonetheless provided valuable insights into the therapeutic potential and challenges of inhibiting apoptosis in chronic disease.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Emricasan - Wikipedia [en.wikipedia.org]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. Emricasan, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayo.edu [mayo.edu]

- 9. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emricasan | Caspases | Tocris Bioscience [tocris.com]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. Randomized placebo-controlled trial of emricasan for non-alcoholic steatohepatitis-related cirrhosis with severe portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EP1013 in Apoptosis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP1013, also known as z-VD-FMK and MX1013, is a potent, cell-permeable, broad-spectrum inhibitor of caspases, the key executioner enzymes in the apoptotic cascade. By irreversibly binding to the catalytic site of multiple caspases, this compound effectively blocks the downstream events of both the intrinsic and extrinsic apoptosis pathways, thereby preventing programmed cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in various preclinical models.

Introduction to Apoptosis and the Role of Caspases

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This process is tightly regulated and executed by a family of cysteine proteases known as caspases. Caspases are present in an inactive zymogen form (pro-caspases) in most cells and are activated through a proteolytic cascade in response to pro-apoptotic stimuli.

There are two major pathways leading to caspase activation and apoptosis:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stresses such as DNA damage, growth factor withdrawal, or oxidative stress. These stimuli lead to the activation of the Bcl-2 family of proteins, resulting in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

-

The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.

Both pathways converge on the activation of effector caspases, primarily caspase-3, -6, and -7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

This compound: A Pan-Caspase Inhibitor

This compound is a dipeptide caspase inhibitor with the chemical name N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (z-VD-FMK). It belongs to the class of irreversible peptide-based caspase inhibitors that function by forming a covalent bond with the catalytic cysteine residue in the active site of caspases. The fluoromethyl ketone (FMK) moiety is a key reactive group that enables this irreversible inhibition.

Mechanism of Action

This compound's broad-spectrum activity allows it to inhibit multiple caspases, including the key initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-3, -6, and -7)[1]. By targeting these central regulators of apoptosis, this compound effectively blocks the apoptotic signaling cascade initiated by both intrinsic and extrinsic stimuli. This comprehensive inhibition prevents the proteolytic processing of downstream substrates, such as poly(ADP-ribose) polymerase (PARP), and the subsequent fragmentation of genomic DNA, thereby preserving cellular integrity.

The inhibitory action of this compound is highly selective for caspases, with poor inhibition of other non-caspase proteases like cathepsin B, calpain I, or Factor Xa[1][2]. This specificity minimizes off-target effects and enhances its utility as a research tool and potential therapeutic agent.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Inhibitory Activity

| Caspase Target | IC50 Value (nM) | Reference |

| Caspase-1 | 5 - 20 | [1][2] |

| Caspase-3 | 5 - 20 | [1][2] |

| Caspase-6 | 5 - 20 | [1][2] |

| Caspase-7 | 5 - 20 | [1][2] |

| Caspase-8 | 5 - 20 | [1][2] |

| Caspase-9 | 5 - 20 | [1][2] |

In Vitro Apoptosis Inhibition

| Cell Line | Apoptotic Stimulus | Effective Concentration (µM) | Observed Effect | Reference |

| Jurkat | Anti-Fas antibody | 0.5 | Blocked caspase-3 processing and PARP cleavage | [2] |

| Jurkat | Anti-Fas antibody | 0.5 | Prevented DNA ladder formation | [2] |

| THP.1 | Various | 10 | Inhibited apoptosis | [3] |

| HL60 | Camptothecin | 50 | Blocked DNA fragmentation | [3] |

| S2 | dSMN dsRNA | 50 | Increased cell survival | [3] |

| Bovine Embryos | Cryopreservation | 20 | Increased survival and hatching rates | [4] |

In Vivo Efficacy

| Animal Model | Condition | Dose | Route | Outcome | Reference |

| Mouse | Anti-Fas induced liver apoptosis | 1 mg/kg | i.v. | Prevented liver damage and lethality | [2][5] |

| Mouse | Brain ischemia/reperfusion | 20 mg/kg (bolus) + infusion | i.v. | ~50% reduction in cortical damage | [2][5] |

| Mouse | Acute myocardial infarction | 20 mg/kg (bolus) + infusion | i.v. | ~50% reduction in heart damage | [2][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-apoptotic activity of this compound.

Fluorometric Caspase Activity Assay

This assay quantitatively measures the activity of caspases in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with the desired apoptotic stimulus in the presence or absence of this compound.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to each well of a 96-well black microplate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the fluorogenic caspase substrate (e.g., 1 mM stock of Ac-DEVD-AFC).

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm[6].

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence versus time curve.

-

Compare the activity in treated samples to untreated controls.

-

Western Blot for PARP Cleavage

This method detects the cleavage of PARP, a hallmark of caspase-3 activation, by separating proteins via SDS-PAGE and probing with specific antibodies.

Materials:

-

RIPA buffer (or similar lysis buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells as described in 4.1.1.

-

Lyse cells in RIPA buffer on ice.

-

Quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation:

-

Treat cells as described in 4.1.1.

-

Fix cells in fixation solution.

-

Wash with PBS.

-

Permeabilize cells to allow entry of the labeling reagents.

-

-

TUNEL Labeling:

-

Incubate cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to incorporate labeled dUTPs at the sites of DNA breaks.

-

-

Detection:

-

Analysis:

-

Quantify the percentage of TUNEL-positive cells, which represents the apoptotic cell population.

-

Signaling Pathways and this compound's Point of Intervention

This compound acts at the core of the apoptotic signaling machinery, inhibiting the caspases that are the convergence point of both the intrinsic and extrinsic pathways.

Conclusion

This compound is a well-characterized and potent pan-caspase inhibitor that serves as an invaluable tool for studying the mechanisms of apoptosis. Its ability to block programmed cell death in a wide range of in vitro and in vivo models highlights its potential for therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders, ischemic injury, and graft-versus-host disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the intricate pathways of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 9. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TUNEL staining [abcam.com]

- 11. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

The Role of zVD-FMK in Cellular Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

zVD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cornerstone tool in cellular research, primarily utilized for its potent and broad-spectrum inhibition of caspases, the key executioners of apoptosis or programmed cell death. This cell-permeable and irreversible pan-caspase inhibitor covalently binds to the catalytic site of most caspases, thereby preventing the downstream signaling cascades that lead to cellular dismantling.[1] Its application spans a wide array of studies aimed at elucidating the intricate mechanisms of apoptosis, evaluating the efficacy of pro- and anti-apoptotic therapeutic agents, and understanding the role of caspases in other cellular processes such as inflammation.[2]

This technical guide provides an in-depth overview of zVD-FMK's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Mechanism of Action

zVD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the notable exception of caspase-2.[2] The "Z" in its name denotes a benzyloxycarbonyl group, which enhances its cell permeability, allowing it to readily enter living cells. The "VAD" (Val-Ala-Asp) tripeptide sequence mimics the caspase cleavage site, targeting the inhibitor to the active site of these proteases. The fluoromethylketone (FMK) group at the C-terminus then forms a covalent bond with the cysteine in the catalytic site of the caspase, leading to its irreversible inactivation.[3] By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7), zVD-FMK effectively halts the apoptotic cascade.

Quantitative Effects of zVD-FMK on Cellular Processes

The efficacy of zVD-FMK in preventing apoptosis and inhibiting caspase activity has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key findings.

| Cell Line | Apoptosis Inducer | zVD-FMK Concentration | Observed Effect | Reference |

| Jurkat | Staurosporine (1 µM) | 50 µM | Inhibition of caspase-8 activity. | |

| Jurkat | Anti-Fas mAb | 20 µM | Suggested concentration for apoptosis inhibition. | [1] |

| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | Protected cells from etoposide-induced cell death; increased viable cell number. | [4] |

| Bovine Blastocysts | Cryopreservation | 20 µM | Increased survival rate (76.1% vs 51.1%) and hatching rate (26.5% vs 17.6%) post-warming. | [5] |

| Primary Effusion Lymphoma (PEL) Cells (JSC-1) | 1,25(OH)2D3 (10 nM) | 20 µM | Significantly reduced apoptosis as measured by Annexin V/PI staining. | [6] |

| Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Not specified | Increased etoposide-induced loss of mitochondrial membrane potential and cytochrome c release. | [7] |

| Marker | Cell Line | Treatment | zVD-FMK Concentration | Quantitative Change | Reference |

| Cleaved PARP | Human Granulosa Cells (HGL5) | Etoposide | 50 µM | Increased full-length PARP expression. | [4] |

| Cleaved PARP | Human Granulosa Cells (COV434) | Etoposide | 50 µM | Decreased cleaved PARP expression. | [4] |

| Cleaved Caspase-3 | Primary Effusion Lymphoma (PEL) Cells (JSC-1) | 1,25(OH)2D3 | 20 µM | Reduced levels of cleaved caspase-3. | [6] |

| DNA Fragmentation | Bovine Blastocysts | Cryopreservation | 20 µM | Decreased average number of DNA fragmented cells (4.7 vs 7.7) and percentage (3.4% vs 6.1%). | [5] |

| Caspase-9 Activity | Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Not specified | Unexpectedly increased caspase-9 cleavage and activity. | [7] |

Experimental Protocols

Below are detailed methodologies for the preparation and application of zVD-FMK in cellular studies.

Preparation of zVD-FMK Stock Solution

-

Reconstitution: zVD-FMK is typically supplied as a lyophilized powder. Reconstitute it in high-purity DMSO to create a stock solution. For example, adding 107 µL of DMSO to 1 mg of zVD-FMK (MW: 467.5) will yield a 20 mM stock solution. A range of 2-5 mM for the stock solution is commonly recommended.

-

Storage: Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. The reconstituted compound is generally stable for up to 6 months at -20°C.

General Protocol for Apoptosis Inhibition in Cell Culture

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.

-

Induction of Apoptosis: Treat the cells with the desired apoptotic stimulus (e.g., staurosporine, etoposide, TNF-α).

-

zVD-FMK Treatment: Concurrently with the apoptosis inducer, add zVD-FMK to the cell culture medium to the desired final concentration. Working concentrations typically range from 10 µM to 100 µM, depending on the cell type and the apoptotic stimulus. For Jurkat cells treated with anti-Fas mAb, a concentration of 20 µM is suggested.[1]

-

Incubation: Incubate the cells for the appropriate duration of the experiment (e.g., 4 to 48 hours), as determined by the specific experimental goals.

-

Analysis: Following incubation, harvest the cells and analyze for markers of apoptosis. This can include:

-

Microscopy: Morphological assessment of apoptosis (e.g., cell shrinkage, membrane blebbing).

-

Flow Cytometry: Staining with Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptotic and necrotic cells.

-

Western Blotting: Probing for the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates (e.g., PARP).

-

Caspase Activity Assays: Utilizing fluorometric or colorimetric substrates to measure the enzymatic activity of specific caspases.

-

Signaling Pathways and Experimental Workflow

Caspase Activation Pathways and Inhibition by zVD-FMK

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways and highlights the points of inhibition by zVD-FMK.

References

- 1. Caspase Inhibitor Z-VAD-FMK [promega.jp]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Guardian of the Cell: The Core Principles of Caspase Inhibition by EP1013

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the fundamental principles underpinning the inhibitory action of EP1013 on caspases, a critical family of proteases involved in programmed cell death. This document consolidates available data on this compound's biochemical properties, mechanism of action, and its application in preclinical research, with a focus on islet transplantation.

Introduction to this compound: A Potent Guardian Against Apoptosis

This compound, also known as z-VD-fmk (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a dipeptide caspase inhibitor. It belongs to a class of irreversible inhibitors that covalently bind to the active site of caspases, thereby preventing their catalytic activity and halting the apoptotic cascade. Its broad-spectrum nature allows it to inhibit multiple caspases, making it a valuable tool in the study of apoptosis and a potential therapeutic agent in conditions characterized by excessive cell death.

Biochemical and Physicochemical Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C18H23FN2O6 |

| Molecular Weight | 382.38 g/mol |

| CAS Number | 223568-55-6 |

| Synonyms | z-VD-fmk, F573 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Quantitative Analysis of Caspase Inhibition

Table 1: Inhibitory Activity of z-VAD-fmk against Various Caspases

| Caspase Target | IC50 (nM) | Ki (nM) |

| Caspase-1 | 2.3 | 0.8 |

| Caspase-3 | 0.5 | - |

| Caspase-4 | 2.6 | - |

| Caspase-5 | 2.1 | - |

| Caspase-6 | - | - |

| Caspase-7 | 1.6 | - |

| Caspase-8 | 1.0 | - |

| Caspase-9 | 4.3 | - |

| Caspase-10 | 1.2 | - |

Note: Data for z-VAD-fmk is presented as a surrogate for this compound due to the high structural similarity and the classification of both as broad-spectrum caspase inhibitors. The absence of data is indicated by '-'.

Mechanism of Action: Irreversible Covalent Inhibition

The primary mechanism by which this compound inhibits caspases is through the formation of an irreversible covalent bond with the catalytic cysteine residue in the enzyme's active site. The fluoromethylketone (fmk) moiety acts as a "warhead" that is attacked by the nucleophilic thiol group of the active site cysteine.

This covalent modification of the active site renders the caspase permanently inactive, thereby blocking the downstream events of the apoptotic signaling cascade.

Signaling Pathways of Apoptosis and this compound Intervention

Apoptosis, or programmed cell death, is a fundamental biological process that is tightly regulated by two main signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, which are the primary targets of this compound.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly activates executioner caspases, such as caspase-3.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, pro-caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound.

In Vitro Caspase Activity Assay

This assay is used to quantify the inhibitory effect of this compound on specific caspase enzymes.

Principle: A fluorogenic or chromogenic substrate specific to a particular caspase is incubated with the purified enzyme in the presence and absence of this compound. The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which can be quantified using a plate reader. The reduction in signal in the presence of this compound indicates its inhibitory activity.

Materials:

-

Purified recombinant caspases (e.g., caspase-3, -8, -9)

-

Caspase-specific fluorogenic or chromogenic substrates (e.g., Ac-DEVD-AMC for caspase-3)

-

Assay buffer (e.g., HEPES or PIPES buffer, pH 7.2-7.4, containing DTT and EDTA)

-

This compound (z-VD-fmk) stock solution in DMSO

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound, the purified caspase enzyme, and assay buffer.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the caspase-specific substrate.

-

Monitor the fluorescence or absorbance at regular intervals using a microplate reader.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Preclinical Islet Transplantation Model in Diabetic Mice

This compound has been investigated for its potential to improve the survival and function of transplanted pancreatic islets.

Principle: Diabetes is induced in mice, typically using a chemical agent like streptozotocin (STZ), which destroys the insulin-producing beta cells. Pancreatic islets are then isolated from donor mice and transplanted into the diabetic recipients. This compound is administered to the recipient mice to inhibit caspase-mediated apoptosis of the transplanted islets, thereby improving graft survival and function.

Materials:

-

Male mice (e.g., C57BL/6 for syngeneic transplantation)

-

Streptozotocin (STZ)

-

Citrate buffer (for STZ solution)

-

Collagenase P (for islet isolation)

-

Ficoll gradient (for islet purification)

-

RPMI-1640 culture medium

-

This compound (z-VD-fmk)

-

Surgical instruments

-

Blood glucose meter

Procedure:

-

Induction of Diabetes: Inject mice with a single high dose or multiple low doses of STZ. Monitor blood glucose levels until they are consistently elevated (e.g., >250 mg/dL).

-

Islet Isolation and Purification: Euthanize donor mice and perfuse the pancreas with collagenase P. Digest the pancreas and purify the islets using a Ficoll density gradient.

-

Islet Culture (Optional): Culture the isolated islets in RPMI-1640 medium, with or without this compound (e.g., 100 µmol/l), for a short period before transplantation.[1]

-

Islet Transplantation: Anesthetize the diabetic recipient mice. Transplant a known number of islets under the kidney capsule or into the portal vein.

-

This compound Administration: Administer this compound to the recipient mice via a suitable route (e.g., subcutaneous injection) for a specified duration (e.g., daily for 5 days post-transplantation).[1]

-

Monitoring: Monitor blood glucose levels and body weight of the recipient mice regularly to assess graft function. A successful transplant is indicated by a return to normoglycemia.

-

Graft Analysis (Optional): At the end of the study, the graft-bearing kidney can be harvested for histological analysis to assess islet survival and morphology.

Conclusion

This compound is a potent, broad-spectrum, and irreversible inhibitor of caspases. Its ability to block the central executioners of apoptosis makes it an invaluable research tool for dissecting the molecular mechanisms of programmed cell death. Furthermore, preclinical studies, particularly in the context of islet transplantation, highlight its therapeutic potential in mitigating cell death in disease and transplantation settings. Further research is warranted to fully elucidate its clinical utility and to develop more specific second-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

The Discovery and Development of EP1013: A Pan-Caspase Inhibitor with Therapeutic Potential in Islet Transplantation and Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EP1013, a potent, broad-spectrum, and selective caspase inhibitor, has been the subject of significant preclinical and clinical investigation. Initially explored for its role in preventing apoptosis in the context of type 1 diabetes, specifically in improving the survival and function of transplanted pancreatic islets, it has demonstrated considerable therapeutic promise. Subsequently, under the designation F573, its development has pivoted towards the treatment of liver injury, including conditions induced by viral hepatitis. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols that have been pivotal in its evaluation.

Introduction

This compound, chemically identified as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a dipeptide caspase inhibitor.[1][2] Its primary mechanism of action is the inhibition of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis or programmed cell death. By blocking caspase activity, this compound has the potential to mitigate tissue damage in a variety of pathological conditions where apoptosis is a key driver of disease progression.

Initial research on this compound focused on its cytoprotective effects in the context of islet transplantation for type 1 diabetes. A major challenge in this field is the significant loss of transplanted islets in the immediate post-transplant period due to apoptotic processes. This compound was investigated as a therapeutic agent to enhance islet graft survival and function.

More recently, the development of this compound was licensed to GNI Group Ltd. and the compound was renamed F573.[3] Under this new designation, its therapeutic potential has been explored in the context of liver disease, particularly in mitigating the severe liver injury that can be induced by viral hepatitis.[3] This has led to its evaluation in clinical trials for various forms of liver injury.

Mechanism of Action: Inhibition of Apoptotic Signaling

This compound exerts its therapeutic effect by intervening in the intrinsic and extrinsic pathways of apoptosis. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. This compound, as a pan-caspase inhibitor, can block the activity of multiple caspases, thereby preventing the downstream events of apoptosis and promoting cell survival.

Preclinical Development in Islet Transplantation

The primary goal of this compound therapy in the context of type 1 diabetes is to improve the success rate of islet transplantation by reducing the number of islets required to achieve insulin independence. Preclinical studies have primarily utilized syngeneic mouse models of diabetes.

Key Experiments and Findings

Table 1: Summary of Preclinical Data for this compound in Islet Transplantation

| Parameter | Experimental Detail | Result | Reference |

| Animal Model | Streptozotocin-induced diabetic mice | Successful induction of diabetes for transplantation studies. | [1] |

| Transplantation Site | Renal subcapsular or intraportal | Both sites were used to evaluate graft function. | [1] |

| This compound Dosing | 1, 3, and 10 mg/kg, subcutaneous injection | Dose-dependent improvement in marginal islet mass function. | [1] |

| Graft Function | Blood glucose monitoring | This compound-treated mice showed significantly improved rates of euglycemia. | [1] |

| Islet Yield | In vitro culture of human islets with this compound | This compound supplementation improved human islet yields following prolonged culture. | [1] |

Experimental Protocols

A common method for inducing diabetes in mice for these studies is the administration of streptozotocin (STZ), a chemical that is toxic to pancreatic beta cells.

-

Reagent: Streptozotocin (STZ)

-

Vehicle: 0.9% saline

-

Procedure: A single intraperitoneal injection of STZ at a dose of 180-200 mg/kg body weight is administered to the mice.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and mice with non-fasting blood glucose levels consistently above 20 mmol/L are considered diabetic and suitable for transplantation studies.

This procedure involves the transplantation of islets from a donor mouse to a genetically identical recipient.

-

Islet Isolation: Pancreatic islets are isolated from donor mice by collagenase digestion of the pancreas.

-

This compound Treatment: Isolated islets can be pre-incubated with this compound (e.g., 100 µmol/l for 2 hours) before transplantation. Recipient mice also receive subcutaneous injections of this compound (e.g., daily for 5 days post-transplant).[2]

-

Surgical Procedure (Intraportal):

-

The recipient mouse is anesthetized.

-

A midline abdominal incision is made to expose the portal vein.

-

A suspension of islets is slowly injected into the portal vein.

-

The injection site is sealed, and the abdominal incision is closed.

-

-

Post-operative Care: Mice are monitored for recovery, and blood glucose levels are regularly measured to assess graft function.

This in vitro assay is used to assess the functionality of isolated islets by measuring their ability to secrete insulin in response to glucose.

-

Islet Preparation: Triplicate aliquots of a known number of islets (e.g., 1,000) are washed in a low-glucose medium.

-

Stimulation: Islets are incubated in either a low-glucose (e.g., 2.8 mmol/l) or high-glucose (e.g., 20 mmol/l) medium for a defined period (e.g., 1 hour).

-

Sample Collection: The supernatant from each condition is collected.

-

Insulin Quantification: The insulin concentration in the supernatant is measured using a radioimmunoassay or ELISA.

-

Data Analysis: The fold stimulation is calculated by dividing the mean insulin released in the high-glucose medium by the mean insulin released in the low-glucose medium.

Development of F573 for Liver Disease

Following its initial investigation in diabetes, this compound, now termed F573, has been advanced for the treatment of liver injury. Preclinical research suggested a therapeutic effect in a mouse model of acute liver injury, showing a reduction in TNF-α and cell apoptosis.[3]

Clinical Development

A Phase II clinical trial has been initiated to evaluate the safety and efficacy of F573 for injection in patients with various forms of liver injury, including drug-induced liver injury and chronic hepatitis B.[4][5]

Table 2: Overview of the Phase II Clinical Trial for F573

| Parameter | Detail |

| Study Design | Randomized, double-blind, placebo-controlled |

| Primary Objective | To evaluate the safety of F573 for injection in patients with liver injury. |

| Patient Population | Patients with drug-induced liver injury (DILI), chronic hepatitis B (CHB), and intrahepatic cholestatic liver injury. |

| Intervention | F573 for injection at varying doses (e.g., 0.5 mg/kg and 2.0 mg/kg) or placebo. |

| Duration | Includes a screening period, a treatment period (e.g., 14 days), and a follow-up period. |

Conclusion

This compound/F573 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of apoptosis. Its development trajectory highlights a strategic shift from a focus on improving islet transplantation outcomes in type 1 diabetes to addressing the significant unmet medical need in the treatment of liver diseases. The preclinical data in diabetes models provide a strong rationale for its cytoprotective effects, and the ongoing clinical trials for liver injury will be crucial in determining its future therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of diabetes, hepatology, and drug development.

References

- 1. Intraportal Transplantation of Pancreatic Islets in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrahepatic Islet Transplant in the Mouse: Functional and Morphological Characterization [iris.unisr.it]

- 3. researchgate.net [researchgate.net]

- 4. F573 for Injection for the Treatment of Liver Injury/failure | Clinical Research Trial Listing [centerwatch.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Foundational Research on Dipeptide Caspase Inhibitors: A Technical Guide to EP1013

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on dipeptide caspase inhibitors, with a specific focus on EP1013 (also known as MX1013 and Z-VD-FMK). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the inhibitor's mechanism of action, experimental evaluation, and the underlying biological pathways.

Introduction to Caspase Inhibition and Dipeptide Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death) and are involved in inflammation.[1] Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, ischemic injury, and autoimmune diseases. This has made caspases attractive therapeutic targets.

Peptide-based caspase inhibitors are designed to mimic the natural substrates of caspases. While early research focused on tetrapeptide inhibitors, dipeptide inhibitors like this compound have emerged as potent and effective alternatives. These smaller molecules may offer advantages in terms of cell permeability and in vivo efficacy. This compound is a broad-spectrum, irreversible caspase inhibitor that has demonstrated significant anti-apoptotic activity in various preclinical models.[2][3]

Quantitative Data on this compound (MX1013)

The inhibitory activity of this compound (MX1013) has been characterized against a range of human caspases. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound (MX1013) against Human Caspases

| Caspase Target | IC50 (nM) | Reference(s) |

| Caspase-1 | 20 | [2][4] |

| Caspase-3 | 30 | [2][4][5] |

| Caspase-6 | 5 - 18 | [2][4] |

| Caspase-7 | 5 - 18 | [2][4] |

| Caspase-8 | 5 - 18 | [2][4] |

| Caspase-9 | 5 - 18 | [2][4] |

Table 2: Selectivity Profile of this compound (MX1013)

| Protease | IC50 (µM) | Reference(s) |

| Calpain I | >10 | [2][4] |

| Cathepsin B | >10 | [2][4] |

| Cathepsin D | >10 | [4] |

| Renin | >10 | [4] |

| Thrombin | >100 | [2] |

| Factor Xa | >100 | [2] |

Signaling Pathways in Apoptosis

This compound exerts its therapeutic effects by inhibiting caspases, which are key mediators of the apoptotic signaling cascade. Apoptosis is primarily initiated through two major pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, which are the direct targets of this compound.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly activates downstream executioner caspases like caspase-3.

Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to Apaf-1, which then activates pro-caspase-9 within a complex called the apoptosome. Activated caspase-9 proceeds to activate the executioner caspases.

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the research and development of dipeptide caspase inhibitors like this compound.

General Synthesis of a Dipeptide Fluoromethyl Ketone (FMK) Inhibitor

While the precise, proprietary synthesis protocol for this compound is not publicly available, a general method for synthesizing peptidyl fluoromethyl ketones can be outlined based on established chemical literature.[6][7][8][9][10] This process typically involves solid-phase or solution-phase peptide synthesis followed by the introduction of the fluoromethyl ketone warhead.

Materials:

-

Protected amino acids (e.g., Z-Val-OH, H-Asp(OtBu)-OH)

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM, THF)

-

Reagents for FMK formation (e.g., diazomethane, hydrogen fluoride or a fluoride salt)

-

Solid support resin (for SPPS)

-

Cleavage cocktail (e.g., TFA-based)

-

Purification system (e.g., HPLC)

Generalized Solution-Phase Synthesis Protocol:

-

Dipeptide Formation:

-

Activate the C-terminus of the P2 amino acid (e.g., Z-Val-OH) using a suitable coupling reagent.

-

React the activated P2 amino acid with the N-terminus of the P1 amino acid (e.g., H-Asp(OtBu)-OH) in the presence of a base to form the protected dipeptide Z-Val-Asp(OtBu)-OH.

-

Monitor the reaction by TLC or LC-MS.

-

Purify the dipeptide by column chromatography.

-

-

Diazoketone Formation:

-

Convert the C-terminal carboxylic acid of the dipeptide to a diazoketone by reaction with diazomethane. This is a hazardous step and requires appropriate safety precautions.

-

-

Fluoromethyl Ketone Formation:

-

Treat the diazoketone with a source of fluoride, such as hydrogen fluoride-pyridine complex, to yield the fluoromethyl ketone.

-

-

Deprotection and Purification:

-

Remove any side-chain protecting groups (e.g., t-butyl from aspartic acid) using a suitable deprotection agent (e.g., trifluoroacetic acid).

-

Purify the final dipeptide fluoromethyl ketone inhibitor using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

-

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.[11][12][13][14][15]

Materials:

-

Cell lysis buffer (e.g., containing HEPES, CHAPS, DTT)

-

96-well black microplate

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Recombinant active caspases (for standard curve)

-

Microplate fluorometer

Protocol:

-

Cell Lysate Preparation:

-

Culture cells and induce apoptosis according to the experimental design.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cytosolic proteins.

-

-

Assay Procedure:

-

Prepare a reaction buffer containing the fluorogenic substrate.

-

Add a specific volume of cell lysate to each well of the 96-well plate.

-

Add the reaction buffer to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Include wells with a known concentration of the inhibitor (e.g., this compound) to determine its IC50 value.

-

A standard curve using a free fluorophore can be used to quantify the amount of cleaved substrate.

-

Western Blot Analysis for Caspase Cleavage

This protocol is used to detect the cleavage and activation of caspases in cell lysates.[1][16][17][18][19]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described in the caspase activity assay protocol.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the cleaved caspase of interest overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

The presence of a band at the expected molecular weight for the cleaved caspase indicates its activation.

-

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a comprehensive workflow for the evaluation of a novel dipeptide caspase inhibitor, from initial design and synthesis to in vivo efficacy studies.

Caption: A comprehensive workflow for the development and evaluation of a dipeptide caspase inhibitor.

Conclusion

Dipeptide caspase inhibitors, exemplified by this compound, represent a promising class of therapeutic agents for diseases characterized by excessive apoptosis. This technical guide has provided a detailed overview of the foundational research in this area, including quantitative inhibitory data, the relevant biological pathways, and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of caspase inhibition.

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. protocols.io [protocols.io]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EP1013 in Islet Transplantation Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of EP1013, a caspase-selective inhibitor, in islet transplantation research. The information is intended to guide the design and execution of experiments aimed at improving islet graft survival and function.

Introduction

Clinical islet transplantation is a promising therapy for type 1 diabetes, but its success is often hampered by the significant loss of transplanted islets in the immediate post-transplant period.[1][2] This early graft failure is largely attributed to apoptosis, or programmed cell death, of the islets. This compound (also known as z-VD-fmk) is a broad-spectrum and selective caspase inhibitor designed to mitigate this issue by preventing apoptosis and thereby enhancing the survival and function of transplanted islets.[1][2]

This compound has been shown to significantly improve the outcomes of marginal mass islet transplantation in preclinical studies, suggesting its potential to reduce the required islet mass for achieving insulin independence in clinical settings.[1][2]

Mechanism of Action: Inhibiting the Apoptotic Pathway

This compound functions by selectively inhibiting caspases, a family of cysteine proteases that are central to the execution of the apoptotic cascade. By blocking these key enzymes, this compound effectively halts the process of programmed cell death in islet cells, leading to improved cell viability and function post-transplantation.

Experimental Data Summary

The following tables summarize the key quantitative data from a study investigating the efficacy of this compound in a syngeneic rodent model of marginal mass islet transplantation.[2][3]

Table 1: Diabetes Reversal Rates with this compound Treatment

| Treatment Group | Dose (mg/kg) | Number of Animals (Reversed/Total) | Reversal Rate (%) |

| Vehicle Control | - | 2/9 | 22% |

| zVAD (Pan-caspase inhibitor) | 10 | 8/8 | 100% |

| This compound | 10 | 9/11 | 82% |

| This compound | 3 | 10/10 | 100% |

| This compound | 1 | 9/9 | 100% |

Table 2: Glycemic Control in this compound-Treated Animals

| Treatment Group | Dose (mg/kg) | Mean Non-fasting Blood Glucose |

| Vehicle Control | - | Persistently Hyperglycemic |

| zVAD | 10 | Normoglycemic |

| This compound | 10 | Normoglycemic |

| This compound | 3 | Normoglycemic |

| This compound | 1 | Normoglycemic |

Note: While all effective treatment groups achieved normoglycemia, the study noted that the 3 mg/kg this compound group took a slightly longer time to achieve diabetes reversal compared to the 10 mg/kg group.[2]

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of this compound in islet transplantation.

Protocol 1: In Vitro Islet Culture with this compound

Objective: To pre-treat isolated islets with this compound to inhibit apoptosis before transplantation.

Materials:

-

Isolated human or rodent islets

-

Culture medium (e.g., CMRL 1066) supplemented with serum and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile culture plates

Procedure:

-

Following isolation and purification, allow islets to recover in standard culture medium for a designated period.

-

Prepare the this compound treatment medium by diluting the stock solution to the desired final concentration (e.g., 100 µM) in the culture medium.

-

Gently transfer the islets to the this compound-containing medium.

-

Incubate the islets for 2 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, wash the islets with fresh culture medium to remove any residual this compound before proceeding with transplantation.

Protocol 2: In Vivo this compound Administration in a Rodent Model

Objective: To administer this compound systemically to the recipient animal to protect the transplanted islets from apoptosis in the post-transplant period.

Materials:

-

Diabetic recipient mice (e.g., induced by streptozotocin)

-

This compound solution for injection (formulated in a vehicle like saline or PBS)

-

Syringes and needles for subcutaneous injection

Procedure:

-

On the day of transplantation (Day 0), administer the first dose of this compound via subcutaneous injection. The dosage should be based on the experimental design (e.g., 1, 3, or 10 mg/kg).

-

Continue daily subcutaneous injections of this compound for a total of 6 days (from Day 0 to Day 5 post-transplantation).

-

A control group should receive injections of the vehicle alone following the same schedule.

Protocol 3: Marginal Mass Islet Transplantation under the Kidney Capsule

Objective: To transplant a suboptimal number of islets to assess the efficacy of this compound in a challenging transplantation scenario.

Materials:

-

Anesthetized diabetic recipient mouse

-

A marginal mass of islets (e.g., 250 syngeneic islets) pre-treated with this compound

-

Surgical instruments for kidney exteriorization

-

Micropipette for islet implantation

Procedure:

-

Anesthetize the recipient mouse and place it in a lateral position to expose the flank.

-

Make a small incision in the skin and muscle layers to exteriorize the kidney.

-

Using a fine needle, create a small opening in the kidney capsule.

-

Carefully implant the this compound-treated islets under the kidney capsule using a micropipette.

-

Gently return the kidney to the abdominal cavity and suture the muscle and skin layers.

-

Monitor the animal for recovery from anesthesia and provide post-operative care.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating this compound in an islet transplantation model.

Conclusion

The use of the caspase-selective inhibitor this compound represents a promising strategy to enhance the efficacy of islet transplantation. By preventing apoptosis of transplanted islets, this compound has been demonstrated to improve graft survival and function, particularly in marginal mass transplantation models.[1][2] The protocols and data presented here provide a solid foundation for researchers to further investigate and apply this compound in the field of islet transplantation with the ultimate goal of improving clinical outcomes for patients with type 1 diabetes.

References

Application Notes and Protocols for EP1013 in Liver Injury Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP1013, also known as F573, is a potent, broad-spectrum caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of liver injury. By targeting and inhibiting multiple caspases, this compound effectively blocks the execution phase of apoptosis (programmed cell death), a key mechanism contributing to hepatocyte loss in various forms of liver damage. These application notes provide detailed protocols for utilizing this compound in established murine models of liver injury, along with summarized quantitative data and a visual representation of its mechanism of action.

Mechanism of Action: Pan-Caspase Inhibition

This compound functions as a pan-caspase inhibitor, meaning it blocks the activity of a wide range of caspase enzymes. Caspases are a family of cysteine proteases that play a central role in the apoptotic signaling cascade. There are two primary apoptosis pathways that converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7): the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. By inhibiting these key executioner enzymes, this compound can prevent the cleavage of cellular substrates, DNA fragmentation, and the formation of apoptotic bodies, thereby protecting hepatocytes from apoptotic cell death induced by various stimuli, such as ischemia-reperfusion, viral infections, and chemical toxicity.

Signaling Pathway of Apoptosis and this compound Inhibition

Caption: this compound inhibits key caspases in both intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

Two detailed protocols are provided below for inducing and treating liver injury in murine models with this compound.

Protocol 1: Ischemia-Reperfusion (I/R) Induced Liver Injury Model

This protocol is based on a published study demonstrating the efficacy of F573 (this compound) in a murine model of liver ischemia-reperfusion injury.[1]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound (F573)

-

Sterile vehicle (e.g., saline or PBS)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Microvascular clamp

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Administration: Two hours prior to inducing ischemia, administer this compound at a dose of 10 mg/kg via subcutaneous (SC) injection. The control group should receive an equivalent volume of the vehicle.

-

Anesthesia and Surgery: Anesthetize the mice using isoflurane. Perform a midline laparotomy to expose the liver.

-

Induction of Ischemia: Induce partial (70%) hepatic ischemia by clamping the hepatic artery and portal vein supplying the left and median lobes of the liver with a microvascular clamp.

-

Reperfusion: After 60 minutes of ischemia, remove the clamp to initiate reperfusion.

-

Post-operative Care and Sample Collection: Close the abdominal incision in two layers. Allow the animals to recover for 6 hours. After the reperfusion period, re-anesthetize the mice and collect blood samples via cardiac puncture for serum analysis (ALT, AST). Euthanize the mice and collect liver tissue for histological analysis (e.g., H&E staining) and apoptosis assessment (e.g., TUNEL assay).

Protocol 2: Chemically-Induced Acute Liver Injury Model (Carbon Tetrachloride - CCl4)